7-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one
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Description
7-Hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one is a unique chemical compound. It has an empirical formula of C9H8O3 and a molecular weight of 164.16 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of benzoxazines derivatives has been achieved using conventional methods and solvent-free microwave thermolysis . It was observed that the solvent-free microwave thermolysis is a convenient, rapid, high-yielding, and environmentally friendly protocol for the synthesis of benzoxazines .Molecular Structure Analysis
The molecular structure of 7-Hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one can be represented by the SMILES stringOc1ccc2CCC(=O)Oc2c1
. The InChI key for this compound is GPJCOQPUQUEBTB-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
7-Hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one is a solid compound . It has an empirical formula of C9H8O3 and a molecular weight of 164.16 . The SMILES string for this compound isOc1ccc2CCC(=O)Oc2c1
.
Scientific Research Applications
Phytochemical Role and Ecological Impact
1,4-Benzoxazin-3(4H)-one compounds, including 7-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one, have been extensively researched for their bioactivity and ecological roles in plants. These compounds exhibit phytotoxic, antifungal, antimicrobial, and antifeedant effects, making them critical for plant defense mechanisms. Their potential application as natural herbicide models and their role in the ecological behavior of benzoxazinone-producing plants are notable. The degradation products of these compounds also play a significant role in chemical defense mechanisms against pests and diseases (Macias et al., 2009).
Agricultural and Crop Protection
The antimicrobial and insecticidal properties of 7-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one derivatives contribute significantly to agricultural practices, particularly in crop protection. These compounds are integral in conferring resistance to crops against aphids and other pests, through mechanisms such as antibiosis and feeding deterrence. Their presence in crops like wheat and maize highlights their importance in breeding programs aimed at increasing aphid resistance and overall crop resilience (Niemeyer, 2008).
Antimicrobial Applications
Specific derivatives of 7-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one have been synthesized and shown promising antimicrobial activities against pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans. These findings underscore the potential of these compounds in developing new antimicrobial agents (Ozden et al., 2000).
Chemical Synthesis and Material Science
Beyond their biological roles, these compounds are also explored in chemical synthesis and material science. For instance, the synthesis of benzoxazine monomers incorporating the 1,4-benzoxazin-3(4H)-one skeleton for applications in polymer science demonstrates the versatility and utility of these compounds in developing new materials with specific properties, such as thermal curability and enhanced mechanical strength (Kiskan & Yagcı, 2007).
properties
IUPAC Name |
7-hydroxy-3,4-dihydro-1,3-benzoxazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-6-2-1-5-4-9-8(11)12-7(5)3-6/h1-3,10H,4H2,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLPXHIBSCDLOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)O)OC(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one | |
CAS RN |
1783742-44-8 |
Source
|
Record name | 7-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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